molecular formula C10H16N2O2 B2990106 N-(5-tert-Butylisoxazol-3-yl)propanamide CAS No. 74011-62-4

N-(5-tert-Butylisoxazol-3-yl)propanamide

Cat. No. B2990106
CAS RN: 74011-62-4
M. Wt: 196.25
InChI Key: BDLVSEWUCZQDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-tert-Butylisoxazol-3-yl)propanamide” is a chemical compound with the CAS number 74011-62-4 . It has been studied for its potential as a FLT3 inhibitor .


Synthesis Analysis

The compound has been synthesized as part of a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives . The synthesis process was designed with a focus on fused rings, leading to the discovery of compounds with high potency against FLT3-ITD-bearing MV4-11 cells .


Chemical Reactions Analysis

The compound has been used in studies focused on its inhibitory activity towards FLT3 . It has shown to inhibit the phosphorylation of FLT3 .

Mechanism of Action

“N-(5-tert-Butylisoxazol-3-yl)propanamide” has been studied for its potential as a FLT3 inhibitor . FLT3 inhibitors are being explored as a viable therapy for acute myeloid leukemia (AML) .

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-9(13)11-8-6-7(14-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLVSEWUCZQDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.